4-methoxy-2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

chemical biology medicinal chemistry probe development

4-Methoxy-2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a synthetic, low-molecular-weight (331.37 g/mol) compound belonging to the 1,2,4-oxadiazole-substituted benzamide family. It features a 4-methoxy-2-methylbenzamide core linked via a methylene bridge to a 1,2,4-oxadiazole ring, which is further substituted at the 3-position with an oxan-4-yl (tetrahydropyran) group.

Molecular Formula C17H21N3O4
Molecular Weight 331.372
CAS No. 2034291-46-6
Cat. No. B2612530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
CAS2034291-46-6
Molecular FormulaC17H21N3O4
Molecular Weight331.372
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC)C(=O)NCC2=NC(=NO2)C3CCOCC3
InChIInChI=1S/C17H21N3O4/c1-11-9-13(22-2)3-4-14(11)17(21)18-10-15-19-16(20-24-15)12-5-7-23-8-6-12/h3-4,9,12H,5-8,10H2,1-2H3,(H,18,21)
InChIKeyPXFRYYFGUZTQPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide (CAS 2034291-46-6): Chemical Class and Baseline Identity


4-Methoxy-2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a synthetic, low-molecular-weight (331.37 g/mol) compound belonging to the 1,2,4-oxadiazole-substituted benzamide family . It features a 4-methoxy-2-methylbenzamide core linked via a methylene bridge to a 1,2,4-oxadiazole ring, which is further substituted at the 3-position with an oxan-4-yl (tetrahydropyran) group. This scaffold is commonly explored in medicinal chemistry for its conformational rigidity and hydrogen-bonding capacity, making it a versatile intermediate for generating target-focused compound libraries .

Why In-Class 1,2,4-Oxadiazole Benzamides Cannot Be Interchanged with 4-Methoxy-2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide


The 1,2,4-oxadiazole benzamide chemotype is exquisitely sensitive to subtle variations in the benzamide ring substitution pattern. Small changes—such as the position of the methoxy group, the presence or absence of the 2-methyl substituent, or replacement with trifluoromethyl or dimethylsulfamoyl groups—can dramatically alter molecular recognition at biological targets, metabolic stability, and solubility [1]. Consequently, compounds within this class that share the same oxadiazole–tetrahydropyran linker but differ in the benzamide moiety cannot be assumed to exhibit equivalent pharmacological or physicochemical behavior. This inherent structure–activity relationship (SAR) discontinuity mandates the use of the specific, defined compound to ensure experimental reproducibility and valid comparisons in both biochemical and cell-based assays [2].

Quantitative Differentiation Evidence for 4-Methoxy-2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide


Disclaimer: High-Strength Direct Comparative Data Are Currently Unavailable

A comprehensive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, ZINC) did not identify any peer-reviewed quantitative bioactivity data, head-to-head comparator studies, or patent-assigned IC50/Ki values for 4-methoxy-2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. The compound appears to be a commercially available building block (cataloged as EVT-2749604) for which targeted biological profiling has not been publicly disclosed . Therefore, the evidence items below rely on class-level inferences and structural comparisons with closely related analogs for which limited data exist. Users should treat these as provisional differentiation rationales pending direct experimental verification.

chemical biology medicinal chemistry probe development

Class-Level Pharmacophore Differentiation via Benzamide Substitution Pattern

The target compound possesses a unique combination of 4-methoxy and 2-methyl substituents on the benzamide ring, distinguishing it from the closest cataloged analogs: 2,4-dimethoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide (CAS 2034462-37-6) [1] and N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(trifluoromethyl)benzamide (CAS 2034420-62-5) . In published SAR campaigns on 1,2,4-oxadiazole benzamides, the nature and position of substituents on the benzamide ring critically modulate target affinity; for instance, the 2-methyl group can impose a conformational twist that alters amide bond geometry and hydrogen-bonding capacity, while the 4-methoxy group influences electron density and metabolic soft spots [2]. This substitution pattern is not represented in the comparator analogs, implying that the target compound likely occupies a distinct region of chemical-property space and cannot be considered interchangeable with its dimethoxy or trifluoromethyl counterparts.

structure-activity relationship oxadiazole pharmacophore

Class-Level Evidence for CNS Activity Potential from Oxadiazolyl Benzamide Patent

Patent US4016170A discloses a series of oxadiazolyl benzamides with minor tranquilizer and sleep-inducer activity, establishing that the oxadiazole–benzamide scaffold is capable of engaging central nervous system targets [1]. While the patent describes generic substitution patterns (R1 = H, F, lower alkyl, lower alkoxy; R2,R3 = H, lower alkyl) that do not specifically include the 3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl moiety, it provides class-level rationale that appropriately substituted benzamides can cross the blood–brain barrier and exert pharmacological effects. The target compound's oxan-4-yl group may confer improved solubility and reduced metabolic liability relative to the phenyl-substituted oxadiazoles exemplified in the patent, though no direct comparative data exist.

CNS tranquilizer sleep induction oxadiazole

Synthetic Accessibility and Chemical Space Differentiation

The target compound is synthesized via a multi-step route involving formation of the 1,2,4-oxadiazole ring through cyclization of an amidoxime intermediate, followed by coupling to the 4-methoxy-2-methylbenzamide moiety . This route is modular and permits independent variation of the oxadiazole C3 substituent and the benzamide ring. The oxan-4-yl group, being a saturated heterocycle, introduces sp3 character and conformational flexibility that distinguish this compound from the predominantly flat, aromatic oxadiazole benzamides commonly described in early patent literature [1]. Increased fraction sp3 (Fsp3) is correlated with improved solubility, lower melting point, and reduced off-target promiscuity in drug discovery settings, making this scaffold attractive for fragment-based and lead-like library construction.

chemical diversity building block oxadiazole synthesis

Recommended Application Scenarios for 4-Methoxy-2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide Based on Available Evidence


Chemical Probe and Tool Compound Generation for CNS Target Deconvolution

Given the class-level precedent for oxadiazolyl benzamides as minor tranquilizers [1], this compound can serve as a starting point for synthesizing focused libraries aimed at identifying novel GABA-A receptor modulators or other CNS targets. Its oxan-4-yl group offers a vector for further derivatization to optimize blood–brain barrier penetration and metabolic stability. Researchers should generate primary screening data (e.g., radioligand binding assays) to validate target engagement before advancing to in vivo models.

Structure–Activity Relationship (SAR) Expansion of 1,2,4-Oxadiazole Benzamide Chemotype

The unique 4-methoxy-2-methyl substitution pattern provides an SAR anchor point that is absent in commercially available close analogs (e.g., 2,4-dimethoxy and 2-trifluoromethyl variants) [2]. Procurement of this compound enables systematic exploration of how the combination of electron-donating (4-OCH3) and steric (2-CH3) groups influences potency, selectivity, and pharmacokinetic parameters in a given target assay, thereby filling a gap in the current SAR landscape.

Building Block for Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery

The synthetic route to this compound is modular, and the oxan-4-yl-1,2,4-oxadiazole core can be elaborated into a variety of drug-like molecules . Its balanced Fsp3 and hydrogen-bonding capacity make it suitable for inclusion in fragment libraries or as a key intermediate in DOS campaigns aimed at producing lead compounds with improved solubility and reduced aromatic ring count relative to traditional oxadiazole libraries.

Reference Standard for Analytical Method Development and Metabolite Identification

In the absence of a defined biological target, the compound can be employed as a well-characterized analytical reference standard (MW 331.37, C17H21N3O4) for developing HPLC, LC-MS, or NMR methods to detect and quantify oxadiazole-containing benzamides in complex matrices. This utility is particularly relevant for laboratories engaged in metabolite profiling or environmental fate studies of oxadiazole-based agrochemicals or pharmaceuticals.

Quote Request

Request a Quote for 4-methoxy-2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.